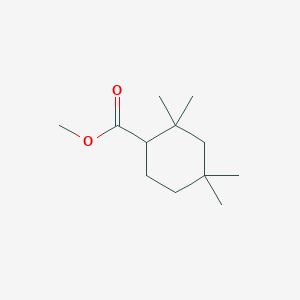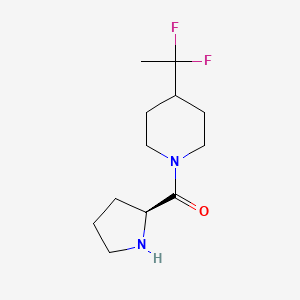
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine is a chiral compound that features a piperidine ring substituted with a difluoroethyl group and a prolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine typically involves the introduction of the difluoroethyl group onto a piperidine ring. One common method involves the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroalkylating reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry is achieved.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoroethyl group or other substituents on the piperidine ring.
Substitution: The compound can participate in substitution reactions where the difluoroethyl group or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: The compound can be used in the synthesis of other complex molecules or as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The piperidine ring provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(1,1-Difluoroethyl)-1-prolylpiperidine: can be compared to other difluoroethyl-substituted piperidines or prolylpiperidines.
1,1-Difluoroethyl chloride: A common reagent used in the synthesis of difluoroethylated compounds.
2-(1,1-Difluoroethyl)pyrazine: Another compound featuring a difluoroethyl group, used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of the difluoroethyl and prolyl groups on the piperidine ring. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H20F2N2O |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
[4-(1,1-difluoroethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H20F2N2O/c1-12(13,14)9-4-7-16(8-5-9)11(17)10-3-2-6-15-10/h9-10,15H,2-8H2,1H3/t10-/m0/s1 |
Clave InChI |
XDEZEWVSZQQFHI-JTQLQIEISA-N |
SMILES isomérico |
CC(C1CCN(CC1)C(=O)[C@@H]2CCCN2)(F)F |
SMILES canónico |
CC(C1CCN(CC1)C(=O)C2CCCN2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)
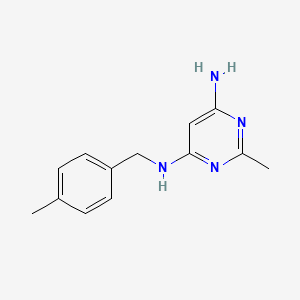
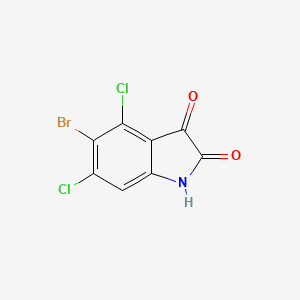
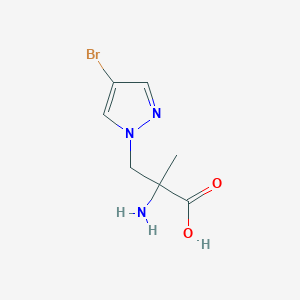
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)

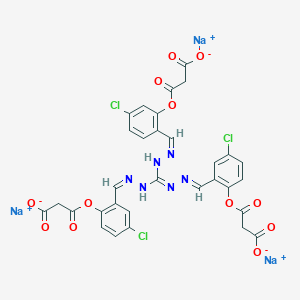
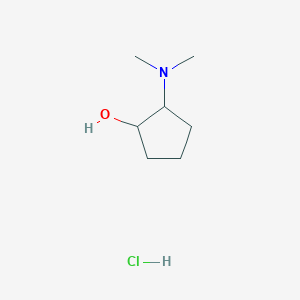
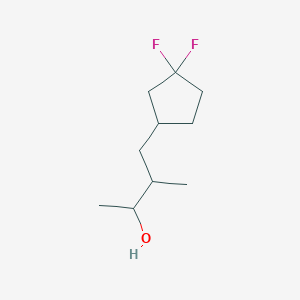
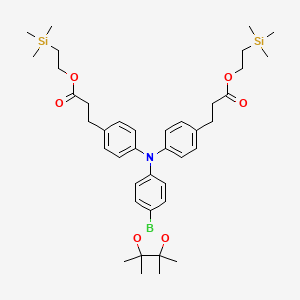
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
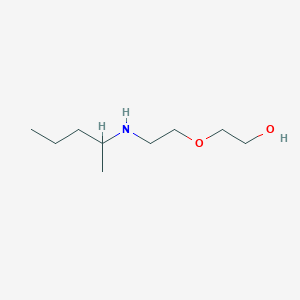
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
